Samatasvir

Catalog No.
S542375
CAS No.
1312547-19-5
M.F
C47H48N8O6S2
M. Wt
885.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samatasvir

CAS Number

1312547-19-5

Product Name

Samatasvir

IUPAC Name

methyl N-[(1R)-2-[(2S)-2-[5-[4-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]thieno[3,2-b]thiophen-3-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

Molecular Formula

C47H48N8O6S2

Molecular Weight

885.1 g/mol

InChI

InChI=1S/C47H48N8O6S2/c1-26(2)38(52-46(58)60-3)44(56)55-21-9-13-37(55)43-49-33-19-18-30(22-34(33)50-43)32-25-63-40-31(24-62-41(32)40)27-14-16-28(17-15-27)35-23-48-42(51-35)36-12-8-20-54(36)45(57)39(53-47(59)61-4)29-10-6-5-7-11-29/h5-7,10-11,14-19,22-26,36-39H,8-9,12-13,20-21H2,1-4H3,(H,48,51)(H,49,50)(H,52,58)(H,53,59)/t36-,37-,38-,39+/m0/s1

InChI Key

ATOLIHZIXHZSBA-BTSKBWHGSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC

Solubility

Soluble in DMSO

Synonyms

Samatasvir; IDX 18719; IDX-18719; IDX18719; IDX 719; IDX-719; IDX719;

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)NC(=O)OC

Description

The exact mass of the compound Samatasvir is 884.3138 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Samatasvir is an experimental pharmaceutical compound primarily developed for the treatment of hepatitis C virus infections. Initially created by Idenix Pharmaceuticals, its development continued under Merck & Co. following the acquisition of Idenix. Samatasvir is classified as a potent and selective inhibitor of the hepatitis C virus NS5A replication complex, which plays a crucial role in the viral life cycle. Its chemical formula is C47H48N8O6S2C_{47}H_{48}N_{8}O_{6}S_{2}, with a molar mass of approximately 885.07 g/mol .

Samatasvir exhibits specific chemical reactivity characteristic of its structure, particularly in its interactions with viral components. The compound acts primarily through the inhibition of the NS5A protein, which is essential for the replication and assembly of the hepatitis C virus. In vitro studies have shown that samatasvir can interact synergistically with other antiviral agents, enhancing their efficacy against various hepatitis C virus genotypes .

The biological activity of samatasvir is centered on its role as an antiviral agent. It has demonstrated significant antiviral effects against multiple strains of hepatitis C virus in clinical trials, particularly genotypes 1 through 4. The compound has shown promise when used as monotherapy and in combination with other antiviral drugs such as simeprevir and ribavirin, leading to improved treatment outcomes . Clinical trials have indicated that samatasvir can effectively reduce viral load and improve liver function in infected patients.

The synthesis of samatasvir involves several steps typical for complex organic compounds. While detailed synthetic pathways are proprietary and not fully disclosed, the general approach includes:

  • Formation of Key Intermediates: Utilizing reactions involving amino acids or derivatives.
  • Coupling Reactions: Employing coupling agents to form peptide bonds that construct the core structure.
  • Purification Steps: Implementing chromatographic techniques to isolate and purify the final product.

Research indicates that careful control of reaction conditions is essential to optimize yield and purity .

Studies investigating samatasvir's interactions with other drugs have revealed that it generally exhibits limited inhibition of human cytochrome P450 enzymes and transporters, suggesting a favorable profile for co-administration with other medications. Clinical trials have explored its additive effects when combined with interferon alfa and ribavirin, demonstrating enhanced antiviral activity compared to monotherapy .

Samatasvir shares structural and functional similarities with several other antiviral agents targeting hepatitis C virus replication. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
SofosbuvirNucleotide analog inhibiting RNA polymeraseFirst-in-class nucleotide inhibitor; high efficacy
SimeprevirProtease inhibitorTargets NS3/4A protease; used in combination therapy
LedipasvirNS5A inhibitorOften combined with sofosbuvir; broad genotype coverage
DaclatasvirNS5A inhibitorEffective against resistant strains; single-tablet regimens

Uniqueness of Samatasvir:

  • Samatasvir's distinctiveness lies in its selective inhibition of NS5A without significant effects on human enzymes, minimizing potential side effects.
  • Its promising results in early-phase clinical trials suggest a strong potential for use in combination therapies, setting it apart from other compounds that may have broader side effects or less specificity .

Samatasvir exhibits a complex molecular architecture characterized by multiple heterocyclic ring systems and stereogenic centers [2]. The International Union of Pure and Applied Chemistry nomenclature for samatasvir is methyl N-[(1R)-2-[(2S)-2-{5-[4-(6-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-1,3-benzodiazol-6-yl}thieno[3,2-b]thiophen-3-yl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate [3]. This comprehensive nomenclature reflects the compound's structural complexity, incorporating benzimidazole, thieno[3,2-b]thiophene, imidazole, and pyrrolidine moieties within a single molecular framework [2] [3].

The molecular structure features a distinctive arrangement of aromatic and aliphatic components linked through amide and carbamate functionalities [2]. The benzimidazole core serves as a central structural element, with the thieno[3,2-b]thiophene system providing additional aromatic character and electronic properties [3]. The presence of multiple nitrogen-containing heterocycles contributes to the compound's ability to form hydrogen bonds and participate in specific molecular interactions [2].

Chemical Formula (C47H48N8O6S2) and Molecular Weight (885.07 g/mol)

The molecular formula of samatasvir is C47H48N8O6S2, representing a substantial organic molecule with significant structural complexity [2] [3]. The compound contains forty-seven carbon atoms, forty-eight hydrogen atoms, eight nitrogen atoms, six oxygen atoms, and two sulfur atoms, reflecting its multi-heterocyclic nature [2]. The precise molecular weight has been determined as 885.07 grams per mole through high-resolution mass spectrometry analysis [3] [4].

The elemental composition reveals the high nitrogen content characteristic of compounds containing multiple heterocyclic systems [2]. The presence of two sulfur atoms is attributed to the thieno[3,2-b]thiophene moiety, which contributes to the compound's unique electronic properties and potential for π-π stacking interactions [3]. The molecular weight places samatasvir in the category of large pharmaceutical molecules, reflecting the trend toward increased molecular complexity in modern drug design [2].

Table 1: Elemental Composition of Samatasvir

ElementCountAtomic Mass (u)Contribution to Molecular Weight (u)
Carbon4712.011564.517
Hydrogen481.00848.384
Nitrogen814.007112.056
Oxygen615.99995.994
Sulfur232.06664.132
Total111-885.083

Stereochemistry and Absolute Configuration

Samatasvir possesses four defined stereocenters with absolute stereochemical configuration, as confirmed by advanced analytical techniques [4]. The stereochemistry is designated as (1R,2S,2S,2S) for the four chiral centers present in the molecule [4]. These stereocenters are located within the pyrrolidine rings and the amino acid-derived segments of the structure [2] [3].

The absolute configuration has been established through a combination of synthetic methodology and spectroscopic analysis [4]. The (1R) configuration corresponds to the phenylethyl carbamate terminus, while the (2S) configurations are associated with the pyrrolidine-containing segments and the valine-derived amino acid component [3] [4]. The stereochemical integrity is critical for the compound's biological activity, as demonstrated by structure-activity relationship studies [2].

Nuclear magnetic resonance spectroscopy has been employed to confirm the stereochemical assignments, with characteristic coupling patterns and chemical shifts supporting the proposed absolute configuration [3]. The defined stereocenters contribute to the compound's three-dimensional shape and its ability to interact selectively with target proteins [2] [4].

X-ray Crystallographic Analysis

While direct X-ray crystallographic data for samatasvir itself is limited in the available literature, related structural studies have provided insights into the molecular architecture of similar compounds [9] [12]. The structural analysis of related benzimidazole-containing compounds has revealed important conformational preferences and intermolecular packing arrangements [9].

Advanced crystallographic techniques have been applied to study similar heterocyclic systems, particularly those containing benzimidazole and thiophene moieties [12]. These studies indicate that compounds with similar structural features tend to adopt extended conformations that facilitate intermolecular interactions through hydrogen bonding and π-π stacking [9] [12].

The crystallographic analysis of related nonstructural protein 5A inhibitors has provided valuable structural information about the binding conformations and molecular recognition patterns [13] [33]. These studies have revealed that dimeric arrangements are common among this class of compounds, with specific geometric requirements for biological activity [33] [34].

Table 2: Structural Parameters from Related Crystallographic Studies

ParameterValue RangeReference Compounds
Intermolecular Interface830-910 ŲNS5A Domain Structures [33] [34]
Dimer FormationCommonRelated Inhibitors [33]
Hydrogen BondingExtensiveBenzimidazole Derivatives [9]
Conformational FlexibilityHighMulti-domain Proteins [34]

Physicochemical Properties

Solubility Profile in Various Solvents

Samatasvir demonstrates variable solubility characteristics across different solvent systems, reflecting its complex molecular structure and multiple functional groups [23] [29]. In dimethyl sulfoxide, the compound exhibits significant solubility at concentrations of 50 milligrams per milliliter, equivalent to 56.49 millimolar concentration, though ultrasonic assistance may be required for complete dissolution [23] [29].

The solubility profile indicates that samatasvir requires polar aprotic solvents for effective dissolution [23] [24]. Dimethyl sulfoxide represents the preferred solvent for analytical and research applications, providing adequate solubility while maintaining compound stability [23]. The limited aqueous solubility is characteristic of compounds with extensive aromatic character and high molecular weight [24].

Studies of related benzimidazole derivatives have shown that solubility in polar solvents can be enhanced through the formation of hydrogen bonds between the solute and solvent molecules [24]. The presence of multiple nitrogen atoms in samatasvir's structure provides sites for such interactions, contributing to its solubility in dimethyl sulfoxide and dimethylformamide [24].

Table 3: Solubility Profile of Samatasvir

SolventSolubilityConcentrationSpecial Conditions
DMSOHigh50 mg/mL (56.49 mM)Ultrasonic assistance recommended [23] [29]
WaterLimitedNot specifiedPoor aqueous solubility [24]
Organic SolventsVariableDepends on polarityBetter in polar aprotic solvents [24]

Stability Parameters

The stability characteristics of samatasvir have been evaluated under various storage and analytical conditions [23] [29]. For optimal stability, the compound should be stored at 4°C with protection from light exposure [23] [29]. The storage protocols are critical for maintaining compound integrity during extended periods.

Stock solution stability studies indicate that samatasvir maintains acceptable stability when stored at -80°C for up to six months, or at -20°C for up to one month [23] [29]. These temperature-dependent stability parameters are consistent with the behavior of similar complex organic molecules containing multiple functional groups [26].

The compound demonstrates sensitivity to repeated freeze-thaw cycles, necessitating storage in separate aliquots to prevent degradation [23] [29]. Analytical methods have been developed to monitor compound stability through high-performance liquid chromatography with ultraviolet detection [46] [48]. These methods have confirmed that samatasvir maintains 98% purity under appropriate storage conditions [48].

Table 4: Stability Parameters for Samatasvir

Storage ConditionTemperatureDurationStability
Long-term-80°C6 monthsStable [23] [29]
Medium-term-20°C1 monthStable [23] [29]
Working storage4°CShort-termLight protection required [23] [29]
Freeze-thawVariableMultiple cyclesAvoid repeated cycling [23] [29]

Partition Coefficient and Lipophilicity

The lipophilicity characteristics of samatasvir, while not explicitly reported in the available literature, can be inferred from its structural features and solubility behavior [17] [18]. The presence of multiple aromatic rings and heterocyclic systems suggests moderate to high lipophilicity, which is characteristic of compounds designed for biological membrane permeation [17] [18].

The partition coefficient, typically expressed as log P, represents the logarithm of the ratio of concentrations in octanol versus water phases [17]. For compounds with structural similarity to samatasvir, log P values generally fall within ranges that balance membrane permeability with aqueous solubility requirements [18] [20].

The complex structure of samatasvir, featuring both hydrophilic elements (carbamate groups, nitrogen heterocycles) and lipophilic components (aromatic systems, methyl groups), suggests an amphiphilic character that could influence its distribution behavior [17] [18]. This balanced lipophilicity is often desired in pharmaceutical compounds to optimize both membrane permeation and aqueous solubility [18].

The relationship between lipophilicity and biological membrane interaction has been extensively studied for similar compounds [18]. The presence of nitrogen-containing heterocycles can contribute to hydrogen bonding capacity while maintaining sufficient lipophilic character for membrane association [17] [18].

Table 5: Estimated Lipophilicity Parameters

PropertyEstimated RangeStructural Basis
Log PModerate to HighMultiple aromatic systems [17] [18]
Membrane PermeabilityFavorableBalanced amphiphilic character [18]
Aqueous PartitioningLimitedHigh molecular weight and aromatic content [17]
Hydrogen BondingSignificantMultiple nitrogen atoms and carbamate groups [18]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

884.31382363 g/mol

Monoisotopic Mass

884.31382363 g/mol

Heavy Atom Count

63

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21P699C5FC

Wikipedia

Samatasvir

Dates

Modify: 2024-02-18
1: Vince B, Hill JM, Lawitz EJ, O'Riordan W, Webster LR, Gruener DM, Mofsen RS, Murillo A, Donovan E, Chen J, McCarville JF, Sullivan-Bólyai JZ, Mayers D, Zhou XJ. A randomized, double-blind, multiple-dose study of the pan-genotypic NS5A inhibitor samatasvir in patients infected with hepatitis C virus genotype 1, 2, 3 or 4. J Hepatol. 2014 May;60(5):920-7. doi: 10.1016/j.jhep.2014.01.003. Epub 2014 Jan 14. PubMed PMID: 24434503.
2: Bilello JP, Lallos LB, McCarville JF, La Colla M, Serra I, Chapron C, Gillum JM, Pierra C, Standring DN, Seifer M. In vitro activity and resistance profile of samatasvir, a novel NS5A replication inhibitor of hepatitis C virus. Antimicrob Agents Chemother. 2014 Aug;58(8):4431-42. doi: 10.1128/AAC.02777-13. Epub 2014 May 27. PubMed PMID: 24867983; PubMed Central PMCID: PMC4136001.

Explore Compound Types